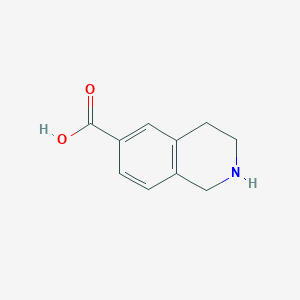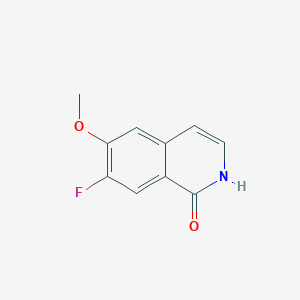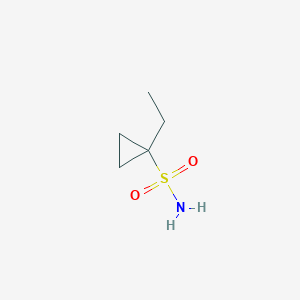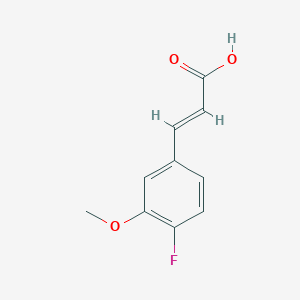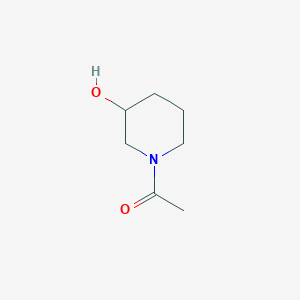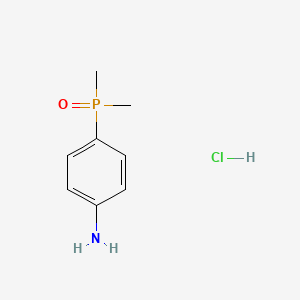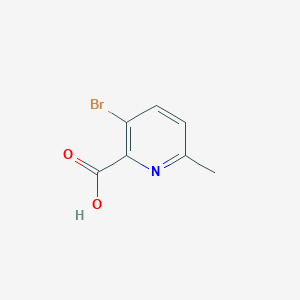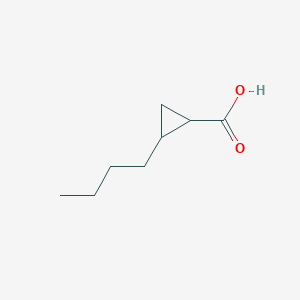
2-Butylcyclopropanecarboxylic acid
Vue d'ensemble
Description
2-Butylcyclopropanecarboxylic acid is a cyclopropane derivative that is of interest in various fields of chemistry and biology due to its unique structure and potential applications. While the provided papers do not directly discuss 2-butylcyclopropanecarboxylic acid, they do provide insights into the synthesis, molecular structure, and properties of related cyclopropane derivatives, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of cyclopropane derivatives is a topic of significant interest. For instance, the synthesis of methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate was achieved through a Hofmann rearrangement mediated by trichloroisocyanuric acid, demonstrating the versatility of this method in accommodating various functional groups . Similarly, the synthesis of 2-fluoro-1-aminocyclopropane-1-carboxylic acid involved cyclopropanation followed by a series of reactions including Curtius rearrangement and oxidative cleavage . These methods could potentially be adapted for the synthesis of 2-butylcyclopropanecarboxylic acid by altering the starting materials or reaction conditions.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is crucial for their chemical behavior. The crystal and molecular structure of a derivative of 1-aminocyclopropanecarboxylic acid was determined by X-ray analysis, revealing the Z-configuration of the cyclopropane ring and the presence of intermolecular hydrogen bonds . This information is valuable for predicting the behavior of 2-butylcyclopropanecarboxylic acid in a crystalline environment.
Chemical Reactions Analysis
Cyclopropane derivatives can undergo a variety of chemical reactions. The synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid involved iodocarbocyclization and azidation, among other steps . Additionally, the synthesis of 2,2-dialkyl-1-aminocyclopropanecarboxylic acids from α-chloro ketimines involved ring closure and hydrolytic conversion . These reactions highlight the reactivity of the cyclopropane ring and the potential transformations that 2-butylcyclopropanecarboxylic acid might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. For example, the crystal structure analysis of a chiral cyclic amino acid ester revealed a bicyclo[2.2.2]octane structure, which impacts its physical properties . The synthesis and resolution of 2,2-dimethylcyclopropane carboxylic acid discussed various synthesis routes and the importance of chirality, which is also relevant for understanding the properties of 2-butylcyclopropanecarboxylic acid .
Applications De Recherche Scientifique
Chiral Auxiliary and Efficient Protecting Group
(Luithle & Pietruszka, 2000) discuss the use of chiral auxiliaries in cyclopropanation of alkenylboronic esters. They highlight the stability and versatility of cyclopropylboronic esters, which are used in various transformations leading to boron-containing functionalized bicyclopropanes. These compounds, including derivatives of 2-butylcyclopropanecarboxylic acid, are valuable in chemical synthesis due to their potential for generating complex molecular structures.
Plant Growth and Ethylene Biosynthesis
A study by (Hoffman et al., 1982) explores the stereospecific conversion of 1-aminocyclopropanecarboxylic acid (ACC) to ethylene in plant tissues. This research is crucial for understanding the role of cyclopropane-derived compounds in plant growth and development. The study of such compounds, including 2-butylcyclopropanecarboxylic acid derivatives, contributes to our knowledge of plant physiology and may have implications in agricultural practices.
Nanotechnology and Catalysis
The field of nanotechnology has seen the use of cyclopropanecarboxylic acid derivatives in catalysis. (Goli-Jolodar et al., 2016) and (Goli-Jolodar et al., 2018) describe the use of a novel nano-sized N-sulfonic acid as a catalyst. These catalysts are involved in promoting the synthesis of complex organic compounds, demonstrating the utility of cyclopropane-based compounds in advanced chemical synthesis.
Pharmaceutical Research
In pharmaceutical research, compounds like 2-butylcyclopropanecarboxylic acid play a role in the development of new drugs and treatments. (Coleman & Hudson, 2016) discuss the isolation, synthesis, and biological activities of 1-aminocyclopropane-1-carboxylic acid and its analogs. Thesecompounds, which include derivatives of 2-butylcyclopropanecarboxylic acid, have a range of biological activities such as antifungal, antimicrobial, and antitumoral properties. Their study is vital in the search for new therapeutic agents.
Synthesis and Structural Studies
In organic chemistry, the synthesis and study of 2-butylcyclopropanecarboxylic acid derivatives contribute to our understanding of molecular structures and reactions. For instance, (Switzer et al., 1989) synthesized a novel inhibitor of ethylene biosynthesis, illustrating the diverse applications of cyclopropane derivatives in biochemistry. Structural studies of these compounds aid in the development of new synthetic methods and materials.
Plant Ethylene Research
Research into plant hormones like ethylene is significantly aided by studies on cyclopropane derivatives. (Vanderstraeten & Van Der Straeten, 2017) focus on the accumulation and transport of 1-aminocyclopropane-1-carboxylic acid (ACC) in plants. Understanding the role of such compounds is crucial for agricultural applications and for enhancing crop yields.
Propriétés
IUPAC Name |
2-butylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-6-5-7(6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITGHZCLHRJIAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50604072 | |
| Record name | 2-Butylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butylcyclopropanecarboxylic acid | |
CAS RN |
13536-04-4 | |
| Record name | 2-Butylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1343042.png)
![5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1343044.png)

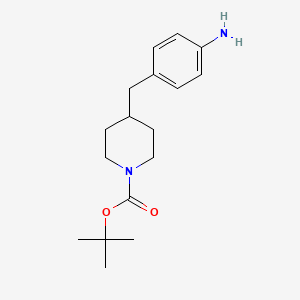
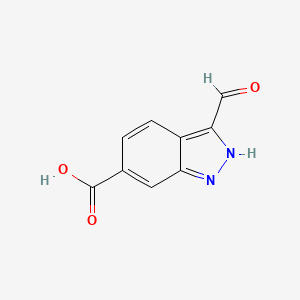
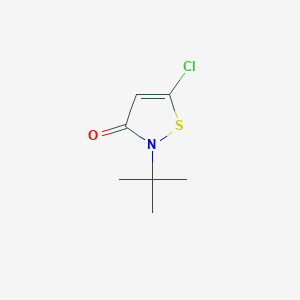
![[2-(2-Fluorophenyl)ethyl]methylamine](/img/structure/B1343057.png)
